BL-918

Description

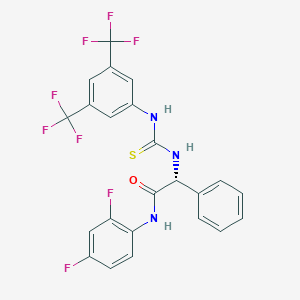

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N-(2,4-difluorophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F8N3OS/c24-15-6-7-18(17(25)11-15)33-20(35)19(12-4-2-1-3-5-12)34-21(36)32-16-9-13(22(26,27)28)8-14(10-16)23(29,30)31/h1-11,19H,(H,33,35)(H2,32,34,36)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBWQANRZRCMMD-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F8N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101517-69-3 | |

| Record name | (2R)-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(2,4-difluorophenyl)-2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BL-918 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L84SG8RV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BL-918

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: BL-918 is a potent, orally active small-molecule activator of UNC-51-like kinase 1 (ULK1), a critical initiating enzyme in the autophagy pathway.[1][2][3][4] It has demonstrated therapeutic potential in preclinical models of several neurodegenerative diseases, including Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS), primarily by inducing cytoprotective autophagy.[2][5][6][7] This document provides a comprehensive overview of the molecular mechanism, pharmacological data, and experimental basis for the action of BL-918.

Core Mechanism: ULK1 Activation and Autophagy Induction

BL-918 directly targets and activates ULK1, the sole serine-threonine kinase responsible for initiating the autophagy cascade.[7] This activation leads to a series of downstream events culminating in the formation of autophagosomes, which sequester and degrade cellular waste, including misfolded protein aggregates and damaged organelles.

Key Molecular Events:

-

Direct Binding and Activation: BL-918 binds to ULK1 with high affinity.[1][3] This interaction allosterically activates the kinase.

-

Phosphorylation Modulation: Treatment with BL-918 leads to a specific phosphorylation pattern on ULK1 that is consistent with its activation. It elevates the phosphorylation of ULK1 at Serine 317 (Ser317) and Serine 555 (Ser555) while decreasing phosphorylation at Serine 757 (Ser757), an inhibitory site.[1][8]

-

ULK Complex Engagement: The cytoprotective effect of BL-918 is exerted through its targeting of the ULK complex.[1][9]

-

Induction of Autophagy Markers: In cellular models, BL-918 treatment time-dependently increases the expression of key autophagy markers such as LC3-II and Beclin-1, while reducing levels of the selective autophagy substrate p62/SQSTM1.[1]

Quantitative Pharmacological Data

The potency and binding affinity of BL-918 for its target, ULK1, have been characterized through various assays.

| Parameter | Value | Assay Type | Reference |

| EC50 | 24.14 nM | ADP-based kinase assay | [1][3][8][9] |

| Kd | 0.719 µM | Cell-free binding assay | [1][3] |

Signaling Pathways Modulated by BL-918

BL-918's activation of ULK1 initiates a cascade of events integral to cellular homeostasis and neuroprotection.

The primary mechanism of BL-918 is the activation of the ULK1 complex, which is the first step in the formation of the phagophore, the precursor to the autophagosome.

Caption: BL-918 activates the ULK1 complex, initiating the autophagy cascade.

In addition to general autophagy, BL-918 has been shown to promote mitophagy—the selective degradation of damaged mitochondria—through the ULK1/PINK1/Parkin signaling pathway. This is particularly relevant for its neuroprotective effects in diseases like Parkinson's.[10][11][12]

Caption: BL-918 promotes mitophagy via the PINK1/Parkin and ULK1 pathways.

Experimental Protocols

The characterization of BL-918's mechanism of action relies on several key experimental methodologies.

-

Objective: To determine the direct effect of BL-918 on ULK1 kinase activity.

-

Methodology: An ADP-based kinase assay is used. Recombinant ULK1 enzyme is incubated with a substrate (e.g., myelin basic protein) and ATP in the presence of varying concentrations of BL-918. The production of ADP, which is directly proportional to kinase activity, is measured using a luminescence-based detection system. The concentration of BL-918 that produces 50% of the maximal enzyme activation (EC50) is calculated.[8]

-

Objective: To measure the induction of autophagy in a cellular context.

-

Methodology:

-

Cell Culture: Neuron-like cells (e.g., SH-SY5Y) are cultured under standard conditions.[1][7]

-

Treatment: Cells are treated with BL-918 (e.g., 5 µM) for various time points (e.g., 6-36 hours).[1]

-

Western Blotting: Cell lysates are collected and subjected to SDS-PAGE and Western blot analysis. Membranes are probed with antibodies against key autophagy markers:

-

LC3B: To detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

-

p62/SQSTM1: To measure its degradation, indicating autophagic flux.

-

Beclin-1: To assess the status of the phagophore nucleation complex.

-

Phospho-ULK1 (Ser317, Ser555, Ser757): To confirm target engagement and activation status.[1][8]

-

-

-

Objective: To evaluate the therapeutic efficacy of BL-918 in an animal model of Parkinson's Disease.

-

Methodology:

-

Animal Model: A mouse model of PD is induced by the administration of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[7][8]

-

Dosing Regimen: BL-918 is administered to mice via oral gavage at specified doses (e.g., 20, 40, or 80 mg/kg/day) starting before and continuing during the MPTP treatment period.[1]

-

Behavioral Assessment: Motor function is assessed using tests such as the rotarod and pole test to measure coordination and motor impairment.[7]

-

Neurochemical Analysis: Post-mortem analysis of brain tissue (specifically the striatum) is performed to measure levels of dopamine (DA) and its metabolites (DOPAC, HVA) using high-performance liquid chromatography (HPLC).[1]

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra and striatum.[8]

-

Caption: Workflow for evaluating BL-918 efficacy in a Parkinson's model.

Therapeutic Potential and Future Directions

BL-918's mechanism as a ULK1 activator positions it as a promising therapeutic candidate for neurodegenerative diseases characterized by protein aggregation and mitochondrial dysfunction. Studies have demonstrated its ability to clear toxic SOD1 aggregates in models of ALS and protect dopaminergic neurons in models of PD.[5][6][7] Furthermore, its neuroprotective effects have been observed in models of subarachnoid hemorrhage by reducing oxidative stress.[10]

Future research should focus on its pharmacokinetic and pharmacodynamic profiles in larger animal models, long-term safety assessments, and the potential for combination therapies. The ability of BL-918 to cross the blood-brain barrier and engage its target in vivo makes it a compelling candidate for further clinical development.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. selleckchem.com [selleckchem.com]

- 4. abmole.com [abmole.com]

- 5. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. BL-918 alleviates oxidative stress in rats after subarachnoid hemorrhage by promoting mitophagy through the ULK1/PINK1/Parkin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

BL-918: A Potent Activator of ULK1 for Therapeutic Induction of Autophagy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BL-918 has emerged as a significant small molecule activator of UNC-51-like kinase 1 (ULK1), a serine/threonine kinase that plays a pivotal role in the initiation of the autophagy pathway. By directly targeting and activating ULK1, BL-918 promotes cytoprotective autophagy, a cellular process critical for the degradation and recycling of damaged organelles and misfolded proteins. This mechanism of action has positioned BL-918 as a promising therapeutic candidate for a range of neurodegenerative diseases, including Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS), as well as other conditions linked to impaired autophagy. This technical guide provides a comprehensive overview of BL-918, including its biochemical and cellular activity, detailed experimental protocols for its evaluation, and a summary of its therapeutic potential based on preclinical studies.

Introduction

Autophagy is an essential cellular homeostatic process. Its dysregulation is implicated in the pathogenesis of numerous human diseases. ULK1, the mammalian ortholog of the yeast Atg1, is a key upstream regulator of the autophagy cascade. The activation of ULK1 initiates a signaling cascade leading to the formation of the autophagosome. Consequently, small molecule activators of ULK1 are of significant interest for therapeutic development.

BL-918 (also reported as compound 33i) is a potent and orally active activator of ULK1.[1] It has been shown to induce autophagy in a ULK1-dependent manner, offering a cytoprotective effect in various disease models. This document serves as a technical resource for researchers and drug development professionals interested in the investigation and application of BL-918.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for BL-918, providing a concise overview of its potency and activity in various experimental settings.

Table 1: In Vitro Activity of BL-918

| Parameter | Value | Cell Line/System | Reference |

| EC50 (ULK1 activation) | 24.14 nM | In vitro kinase assay | [1] |

| Binding Affinity (KD) | 0.719 µM | ULK1 protein | [1] |

| Effective Concentration (Autophagy Induction) | 5 µM | Neuron-Like SH-SY5Y cells | [1] |

| Effective Concentration (Cytoprotection) | 0.5-50 µM | MPP+-treated SH-SY5Y cells | [1] |

| Effective Concentration (Autophagy Induction) | 5, 10 µM | hSODG93A-NSC34 cells | [2] |

Table 2: In Vivo Efficacy of BL-918

| Animal Model | Dosing Regimen | Key Findings | Reference |

| MPTP-induced Parkinson's Disease (mice) | 20, 40, or 80 mg/kg/day (oral gavage) | Attenuated the loss of dopamine and its metabolites | [1] |

| SODG93A Amyotrophic Lateral Sclerosis (mice) | 40, 80 mg/kg, b.i.d. (intragastric) | Prolonged lifespan and improved motor function | [2] |

| Subarachnoid Hemorrhage (rats) | Intraperitoneal injection (dose not specified) | Improved neurological function, reduced brain water content | [3] |

Mechanism of Action

BL-918 exerts its biological effects by directly activating ULK1. This activation initiates the autophagy signaling cascade. The proposed mechanism involves:

-

Direct Binding to ULK1: BL-918 binds to the ULK1 protein with high affinity.[1] Site-directed mutagenesis studies have identified key amino acid residues (Arg18, Lys50, Asn86, and Tyr89) in the ULK1 binding pocket that are crucial for this interaction.[4]

-

Modulation of ULK1 Phosphorylation: BL-918 treatment leads to a time-dependent increase in the phosphorylation of ULK1 at activating sites (Ser317 and Ser555) and a decrease in phosphorylation at the inhibitory site (Ser757).[1]

-

Induction of the ULK Complex: The activation of ULK1 by BL-918 promotes the formation of the ULK complex, which is essential for the initiation of autophagy.[4]

-

Downstream Autophagy Activation: Activated ULK1 phosphorylates downstream components of the autophagy machinery, leading to increased levels of LC3-II and Beclin-1, and the degradation of p62/SQSTM1, all key markers of autophagy induction.[1]

Signaling Pathways and Experimental Workflows

BL-918 Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which BL-918 activates ULK1 and induces autophagy.

Experimental Workflow: In Vitro Evaluation of BL-918

The diagram below outlines a typical experimental workflow for assessing the in vitro activity of BL-918.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of BL-918.

Chemical Synthesis of BL-918

A detailed, step-by-step synthesis protocol for BL-918 (compound 33i) is not publicly available in the reviewed literature. The primary publication by Ouyang et al. (2018) in the Journal of Medicinal Chemistry refers to its synthesis as part of a series of compounds, but the specific experimental details are likely contained within the supplementary information which could not be retrieved. The general synthesis would likely involve standard organic chemistry reactions to construct the substituted pyridine and benzamide moieties followed by a Sonogashira coupling to link the two fragments.

In Vitro ULK1 Kinase Assay

The specific protocol used to determine the EC50 of BL-918 in the primary literature is not detailed. However, a general protocol using a commercially available kit, such as the ADP-Glo™ Kinase Assay, can be adapted.

-

Reagents: Recombinant human ULK1 enzyme, ULK1 substrate (e.g., myelin basic protein), ATP, kinase assay buffer, ADP-Glo™ Reagent, and Kinase Detection Reagent.

-

Procedure: a. Prepare a reaction mixture containing the ULK1 enzyme, substrate, and assay buffer. b. Add serial dilutions of BL-918 to the reaction mixture. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminometer after the addition of the ADP-Glo™ and Kinase Detection Reagents. f. Calculate the EC50 value by plotting the luminescence signal against the log of the BL-918 concentration.

Cell Culture and Treatment

-

Cell Lines: SH-SY5Y human neuroblastoma cells or hSODG93A-NSC34 motor neuron-like cells.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

BL-918 Treatment: Prepare a stock solution of BL-918 in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.5, 5, 10, 50 µM) for treatment. Ensure the final DMSO concentration is below 0.1%.

Western Blot Analysis

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-polyacrylamide gels and transfer them to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-phospho-ULK1 (Ser317, Ser555, Ser757), anti-ULK1, anti-LC3B, anti-p62/SQSTM1, and anti-β-actin (as a loading control). c. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Animal Studies

-

Animal Models:

-

Parkinson's Disease: Male C57BL/6 mice are treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce dopaminergic neurodegeneration.

-

Amyotrophic Lateral Sclerosis: SOD1-G93A transgenic mice are used as a model for ALS.

-

-

BL-918 Administration:

-

Formulation: For oral gavage, BL-918 can be formulated in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a mixture of DMSO and corn oil.

-

Dosing: Administer BL-918 at doses ranging from 20 to 80 mg/kg/day.

-

-

Behavioral Assessments:

-

Rotarod Test: To assess motor coordination and balance.

-

Open Field Test: To evaluate locomotor activity.

-

-

Post-mortem Analysis:

-

Immunohistochemistry: Analyze brain sections for markers of neurodegeneration (e.g., tyrosine hydroxylase for dopaminergic neurons) and autophagy.

-

HPLC: Measure levels of neurotransmitters and their metabolites (e.g., dopamine, DOPAC, HVA) in brain tissue.

-

Therapeutic Potential and Future Directions

The preclinical data strongly suggest that BL-918 holds significant therapeutic potential for neurodegenerative diseases characterized by autophagic dysfunction. Its ability to cross the blood-brain barrier and induce cytoprotective autophagy in the central nervous system makes it a compelling candidate for further development.

Future research should focus on:

-

Pharmacokinetics and Pharmacodynamics: Detailed studies to optimize dosing regimens and understand the exposure-response relationship.

-

Safety and Toxicology: Comprehensive evaluation of the long-term safety profile of BL-918.

-

Efficacy in other Disease Models: Exploring the therapeutic potential of BL-918 in other neurodegenerative disorders and diseases linked to impaired autophagy.

-

Combination Therapies: Investigating the synergistic effects of BL-918 with other therapeutic agents.

Conclusion

BL-918 is a potent and specific activator of ULK1 that effectively induces cytoprotective autophagy. The robust preclinical evidence supports its continued investigation as a potential therapeutic agent for a variety of debilitating diseases. This technical guide provides a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic utility of this promising small molecule.

References

The Discovery and Synthesis of BL-918: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BL-918, also identified as compound 33i, is a potent and orally active small-molecule activator of UNC-51-like kinase 1 (ULK1), a critical initiator of autophagy. Discovered through structure-based drug design, BL-918 has emerged as a promising therapeutic candidate for neurodegenerative diseases, including Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of BL-918, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Discovery and Rationale

BL-918 was identified through a targeted effort to develop activators of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of the autophagic process. Autophagy is a cellular degradation and recycling pathway essential for clearing misfolded proteins and damaged organelles, the accumulation of which is a hallmark of many neurodegenerative disorders. By activating ULK1, BL-918 promotes cytoprotective autophagy, thereby offering a potential therapeutic strategy to mitigate neuronal damage in diseases like PD and ALS.

Synthesis of BL-918

While the precise, proprietary synthesis protocol for BL-918 is not publicly detailed, its 1,4-dihydropyridine core strongly suggests its synthesis via a modified Hantzsch reaction. This classical multi-component reaction provides a straightforward and efficient route to this class of compounds.

Proposed Synthesis Route: Modified Hantzsch Dihydropyridine Synthesis

The synthesis of BL-918 would likely involve the one-pot condensation of a substituted benzaldehyde, two equivalents of a β-ketoester, and an ammonia source.

Reaction Scheme:

A plausible synthetic route would involve:

-

Reactants:

-

A substituted aromatic aldehyde.

-

Two equivalents of a β-ketoester (e.g., ethyl acetoacetate or a related dicarbonyl compound).

-

An ammonia source, such as ammonium acetate or aqueous ammonia.

-

-

Catalyst and Solvent: The reaction can be performed under various conditions, including solvent-free, or using solvents such as ethanol or water, and can be catalyzed by acids or bases.

-

Reaction Conditions: The mixture is typically heated to allow for the condensation and cyclization to form the dihydropyridine ring.

-

Purification: The resulting solid product is then purified, commonly by recrystallization from a suitable solvent like ethanol.

Quantitative Data

The following tables summarize the key quantitative data reported for BL-918.

| Parameter | Value | Description |

| EC50 | 24.14 nM | Potency for ULK1 activation in vitro.[1] |

| KD | 0.719 μM | Binding affinity for ULK1.[1] |

| Molecular Weight | 533.08 g/mol | Chemical property of BL-918.[2] |

Table 1: In Vitro Activity of BL-918

| Animal Model | Dosage | Route of Administration | Key Findings |

| Rat | 50 mg/kg | Intragastric/Intravenous | Pharmacokinetic profiling, detection of BL-918 and its metabolites (M8 and M10) in the brain and spinal cord.[1][2] |

| SODG93A Mice (ALS Model) | 40 and 80 mg/kg, twice daily | Intragastric | Dose-dependent increase in lifespan, improved motor function, and enhanced clearance of SOD1 aggregates.[2] |

| MPTP Mice (PD Model) | 20, 40, or 80 mg/kg/day | Oral gavage | Attenuated the loss of dopamine and its metabolites.[1] |

Table 2: In Vivo Efficacy of BL-918

Signaling Pathways and Mechanism of Action

BL-918 exerts its neuroprotective effects primarily through the activation of autophagy, a process initiated by the ULK1 complex. In the context of mitochondrial dysfunction, a common feature in neurodegenerative diseases, BL-918 has also been shown to activate the PINK1/Parkin-mediated mitophagy pathway.

ULK1-Mediated Autophagy Induction

Caption: BL-918 activates ULK1 to induce autophagy.

PINK1/Parkin-Mediated Mitophagy

Caption: BL-918 promotes PINK1/Parkin-mediated mitophagy.

Experimental Protocols

In Vitro Autophagy Induction in Neuronal Cells

This protocol describes the treatment of a neuronal cell line to assess BL-918-induced autophagy.

Caption: Experimental workflow for in vitro autophagy assessment.

Detailed Methodology:

-

Cell Culture: Culture hSODG93A-NSC34 cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Once cells reach 70-80% confluency, treat them with BL-918 at final concentrations of 5 µM and 10 µM.[2][3] Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis:

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.[4]

-

In Vivo Efficacy in a Mouse Model of ALS

This protocol outlines the administration of BL-918 to the SODG93A transgenic mouse model of ALS.

Detailed Methodology:

-

Animal Model: Use SODG93A transgenic mice, a well-established model for ALS.[5][6][7][8][9]

-

Drug Administration:

-

Monitoring:

-

Monitor the mice for disease onset, progression, and survival.

-

Assess motor function regularly using tests such as the rotarod and grip strength tests.

-

-

Tissue Collection and Analysis:

-

At the study endpoint, collect brain and spinal cord tissues.

-

Analyze the tissues for levels of SOD1 aggregates, autophagy markers (LC3 and p62), and neuronal markers by Western blotting and immunohistochemistry.

-

In Vivo Efficacy in a Mouse Model of Parkinson's Disease

This protocol details the use of BL-918 in the MPTP-induced mouse model of Parkinson's Disease.

Detailed Methodology:

-

Animal Model: Use C57BL/6 mice and induce parkinsonism by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[10][11][12][13][14]

-

Drug Administration:

-

Administer BL-918 by oral gavage at doses of 20, 40, or 80 mg/kg/day.[1]

-

Treatment can be initiated prior to or concurrently with MPTP administration.

-

Include MPTP-only and vehicle control groups.

-

-

Behavioral Assessment:

-

Evaluate motor coordination and function using tests like the open field test and rotarod test.

-

-

Neurochemical and Histological Analysis:

-

Measure dopamine and its metabolites (DOPAC and HVA) in the striatum using HPLC.

-

Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to assess the extent of dopaminergic neuron loss.

Conclusion

BL-918 is a novel and potent activator of ULK1-mediated autophagy with significant therapeutic potential for neurodegenerative diseases. Its discovery through rational drug design and its demonstrated efficacy in preclinical models of Parkinson's Disease and ALS underscore the promise of targeting autophagy as a neuroprotective strategy. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in furthering the investigation of BL-918 and related compounds. Further studies are warranted to fully elucidate its clinical potential.

References

- 1. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. scantox.com [scantox.com]

- 6. researchgate.net [researchgate.net]

- 7. SOD1-G93A Transgenic ALS Mouse Model - Neurology CRO - InnoSer [innoserlaboratories.com]

- 8. Optimised and Rapid Pre-clinical Screening in the SOD1G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of early pathogenesis in the SOD1G93A mouse model of ALS: part I, background and methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]

- 14. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

BL-918's Role in Inducing Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BL-918 is a potent, orally active small-molecule activator of UNC-51-like kinase 1 (ULK1), a serine-threonine kinase that plays a pivotal role in the initiation of autophagy.[1] This technical guide provides an in-depth overview of BL-918's mechanism of action, focusing on its ability to induce cytoprotective autophagy. The document summarizes key quantitative data, details experimental protocols for assessing its activity, and illustrates the core signaling pathways involved. This information is intended to support further research and development of BL-918 as a potential therapeutic agent for neurodegenerative diseases such as Parkinson's disease (PD) and Amyotrophic Lateral Sclerosis (ALS).[2][3]

Introduction to BL-918 and Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins.[4] Dysfunctional autophagy is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders characterized by the accumulation of toxic protein aggregates.[3][5] BL-918, also referred to as compound 33i, was identified through structure-based drug design as a specific activator of ULK1, the initiating enzyme in the autophagy cascade.[1] By activating ULK1, BL-918 promotes the clearance of these aggregates, offering a promising therapeutic strategy.[3][5] It has demonstrated cytoprotective effects in various preclinical models of neurodegenerative diseases.[1][4]

Core Mechanism of Action: ULK1 Activation

BL-918 directly binds to and activates ULK1, leading to the initiation of the autophagy signaling cascade. This activation triggers a series of downstream events, including the formation of the ULK1 complex, phosphorylation of its substrates, and the subsequent nucleation and elongation of the autophagosome.

Signaling Pathway of BL-918-Induced Autophagy

The primary mechanism of BL-918 involves the direct activation of the ULK1 complex. This complex, consisting of ULK1, ATG13, FIP200, and ATG101, is a central regulator of autophagy. BL-918's activation of ULK1 leads to increased phosphorylation of ULK1 at activating sites (Ser317 and Ser555) and decreased phosphorylation at the mTOR-mediated inhibitory site (Ser757).[2][4] This activated ULK1 complex then phosphorylates downstream targets to initiate the formation of the autophagosome.

Caption: BL-918 directly activates the ULK1 complex, initiating autophagy.

In the context of mitochondrial quality control, BL-918 has also been shown to induce mitophagy through the PINK1/Parkin pathway.[6][7] This is particularly relevant in neurodegenerative diseases where mitochondrial dysfunction is a key pathological feature.

BL-918's Role in PINK1/Parkin-Mediated Mitophagy

BL-918 can trigger the accumulation of PINK1 on damaged mitochondria, which in turn recruits Parkin to initiate the engulfment of the dysfunctional mitochondria by autophagosomes.

Caption: BL-918 induces mitophagy via the PINK1/Parkin pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of BL-918's activity from in vitro and in vivo studies.

Table 1: In Vitro Activity of BL-918

| Parameter | Value | Cell Line | Experimental Context | Reference |

| EC50 | 24.14 nM | - | ULK1 activation | [2] |

| Binding Affinity (KD) | 0.719 µM | - | Binding to ULK1 | [2] |

| Effective Concentration | 5 µM | Neuron-Like SH-SY5Y | Autophagy induction | [2] |

| Effective Concentration | 5, 10 µM | hSODG93A-NSC34 | Dose-dependent autophagy induction | [3][4] |

| Cytoprotective Concentration Range | 0.5-50 µM | Neuron-Like SH-SY5Y | Reversal of MPP+-induced cell death | [2] |

Table 2: In Vivo Activity of BL-918

| Parameter | Dosage | Animal Model | Outcome | Reference |

| Oral Gavage | 20, 40, 80 mg/kg/day | MPTP-induced PD mice | Attenuated loss of dopamine and its metabolites | [2] |

| Oral Gavage | 40, 80 mg/kg, b.i.d. | SODG93A ALS mice | Prolonged lifespan and improved motor function | [3][8] |

Table 3: Modulation of Autophagy Markers by BL-918 (5 µM for 6-36 hours)

| Protein Marker | Effect | Cell Line | Reference |

| LC3-II | Time-dependently elevated | Neuron-Like SH-SY5Y | [2] |

| Beclin-1 | Time-dependently elevated | Neuron-Like SH-SY5Y | [2] |

| Phosphorylated Beclin-1 | Time-dependently elevated | Neuron-Like SH-SY5Y | [2] |

| SQSTM1/p62 | Reduced | Neuron-Like SH-SY5Y | [2] |

| p-ULK1 (Ser317, Ser555) | Elevated | Neuron-Like SH-SY5Y | [2][4] |

| p-ULK1 (Ser757) | Decreased | Neuron-Like SH-SY5Y | [2][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for assessing the autophagic activity of BL-918.

In Vitro Autophagy Induction in SH-SY5Y Cells

Objective: To determine the effect of BL-918 on autophagy induction in a neuronal cell line.

Methodology:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing BL-918 at various concentrations (e.g., 0.5, 5, 10, 50 µM) or vehicle control (DMSO). Cells are incubated for specified time points (e.g., 6, 12, 24, 36 hours).

-

Western Blot Analysis:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and incubated with primary antibodies against LC3, p62/SQSTM1, Beclin-1, p-ULK1 (Ser317, Ser555, Ser757), and a loading control (e.g., β-actin).

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an ECL detection system.

-

-

Immunofluorescence:

-

Cells are grown on coverslips and treated with BL-918.

-

Cells are fixed, permeabilized, and blocked.

-

Incubation with an anti-LC3 antibody is followed by a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

LC3 puncta are visualized and quantified using a confocal microscope.[4]

-

Experimental Workflow for In Vitro Autophagy Assay

Caption: Workflow for assessing BL-918-induced autophagy in vitro.

In Vivo Efficacy in a Parkinson's Disease Mouse Model

Objective: To evaluate the neuroprotective effects of BL-918 in an MPTP-induced mouse model of Parkinson's disease.

Methodology:

-

Animal Model: Male C57BL/6 mice are used. Parkinsonism is induced by intraperitoneal injection of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

-

Drug Administration: BL-918 is dissolved in a suitable vehicle (e.g., 10% DMSO, 90% Corn Oil) and administered by oral gavage at different doses (e.g., 20, 40, 80 mg/kg/day).[2] Treatment begins 2 days before the first MPTP injection and continues for 5 days after the last injection.[2]

-

Behavioral Testing: Motor function is assessed using tests such as the rotarod and open field tests.[9]

-

Neurochemical Analysis: Levels of dopamine and its metabolites (DOPAC, HVA) in the striatum are measured by HPLC.[2]

-

Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

-

Western Blot of Brain Tissue: Protein levels of autophagy markers (LC3-II, p62) and TH are analyzed in brain lysates.[9]

Conclusion

BL-918 is a well-characterized small-molecule activator of ULK1 that robustly induces autophagy. Its ability to promote the clearance of toxic protein aggregates and damaged mitochondria underscores its significant therapeutic potential for neurodegenerative diseases. The data presented in this guide, along with the detailed protocols, provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of BL-918. Future studies should continue to explore its long-term efficacy and safety profile in various disease models.

References

- 1. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BL-918 alleviates oxidative stress in rats after subarachnoid hemorrhage by promoting mitophagy through the ULK1/PINK1/Parkin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. db.cngb.org [db.cngb.org]

- 9. researchgate.net [researchgate.net]

In Vitro Profile of BL-918: A Potent ULK1 Activator for Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies on BL-918, a small molecule activator of UNC-51-like kinase 1 (ULK1). ULK1 is a critical serine/threonine kinase that initiates the autophagy pathway, a cellular process vital for clearing damaged organelles and protein aggregates. Dysregulation of autophagy is implicated in various neurodegenerative diseases, making ULK1 a compelling therapeutic target. BL-918 has emerged as a significant pharmacological tool for studying ULK1-mediated autophagy and holds therapeutic potential for conditions like Parkinson's disease and amyotrophic lateral sclerosis (ALS).[1][2][3]

Quantitative Analysis of BL-918 and ULK1 Interaction

Biochemical and cellular assays have been employed to quantify the potency and binding affinity of BL-918 towards ULK1. The following table summarizes the key quantitative data from in vitro studies.

| Parameter | Value | Assay Type | Source |

| EC50 | 24.14 nM | ADP-based kinase assay | [4][5][6] |

| Kd | 0.719 µM | Not specified | [4][6] |

Mechanism of Action: ULK1-Dependent Autophagy Induction

BL-918 exerts its biological effects by directly activating ULK1, which in turn initiates the autophagy cascade. In vitro studies in various cell lines, including neuron-like SH-SY5Y cells and hSODG93A-NSC34 cells, have demonstrated that BL-918 treatment leads to a dose-dependent induction of ULK1-dependent autophagy.[2][4] This is evidenced by the increased expression of key autophagy markers such as LC3-II and Beclin-1, and the decreased levels of p62/SQSTM1, a protein that is degraded during autophagy.[4]

The activation of ULK1 by BL-918 involves the modulation of its phosphorylation status. Specifically, BL-918 treatment increases the phosphorylation of ULK1 at Serine 317 and Serine 555, while decreasing phosphorylation at Serine 757.[4]

Experimental Protocols

This section outlines detailed methodologies for key in vitro experiments to characterize the interaction between BL-918 and ULK1.

In Vitro ULK1 Kinase Assay

This assay is designed to measure the direct effect of BL-918 on the enzymatic activity of ULK1.

Materials:

-

Recombinant human ULK1 protein

-

Myelin Basic Protein (MBP) as a generic substrate

-

BL-918

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP

-

25 µM cold ATP

-

SDS-PAGE gels

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing recombinant ULK1 and MBP in kinase buffer.

-

Add varying concentrations of BL-918 to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and cold ATP.

-

Incubate the reaction at 30°C for 30 minutes.[7]

-

Terminate the reaction by adding SDS loading buffer and heating at 95°C for 5 minutes.[7]

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated MBP by autoradiography using a phosphorimager.[7]

-

Quantify the band intensities to determine the effect of BL-918 on ULK1 activity.

Cellular Autophagy Assay (Western Blot)

This protocol is used to assess the induction of autophagy in cells treated with BL-918.

Materials:

-

SH-SY5Y cells or other relevant cell line

-

Cell culture medium and supplements

-

BL-918

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed SH-SY5Y cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of BL-918 (e.g., 5-10 µM) for 6 to 36 hours.[2][4]

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the ratio of LC3-II to LC3-I and the levels of p62.

Visualizations

The following diagrams illustrate the signaling pathway of BL-918 and a typical experimental workflow.

Caption: BL-918 signaling pathway leading to cytoprotective autophagy.

Caption: General experimental workflow for in vitro and cellular assays.

References

- 1. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. In vitro ULK1 kinase assay [bio-protocol.org]

BL-918: A Novel ULK1 Activator with Therapeutic Potential in Neurodegenerative Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BL-918 is a novel, orally active small-molecule activator of UNC-51-like kinase 1 (ULK1), a crucial initiator of autophagy.[1][2] Emerging research has highlighted its potential as a therapeutic agent for neurodegenerative diseases, primarily by enhancing the clearance of toxic protein aggregates and damaged mitochondria through the induction of cytoprotective autophagy. This technical guide provides a comprehensive overview of the preclinical data on BL-918, focusing on its mechanism of action, efficacy in various disease models, and detailed experimental protocols.

Core Mechanism of Action: ULK1-Dependent Autophagy Induction

BL-918 directly binds to and activates ULK1, a serine-threonine kinase that plays a pivotal role in the initiation of the autophagy cascade. This activation leads to a series of downstream events culminating in the formation of autophagosomes, which sequester and degrade cellular waste, including misfolded proteins and dysfunctional organelles.

Key Molecular Interactions and Effects:

-

Binding Affinity: BL-918 binds to ULK1 with a high affinity, with a reported dissociation constant (K D) of 0.719 μM.[1]

-

Enzymatic Activation: It acts as a potent ULK1 activator with an EC50 of 24.14 nM.[1]

-

Phosphorylation Events: Treatment with BL-918 leads to increased phosphorylation of ULK1 at Ser317 and Ser555, while decreasing phosphorylation at the inhibitory site, Ser757.[1]

-

Autophagy Marker Modulation: In neuronal cell lines, BL-918 treatment time-dependently increases the expression of key autophagy proteins such as LC3-II and Beclin-1, while reducing levels of the selective autophagy substrate SQSTM1/p62.[1]

Below is a diagram illustrating the core signaling pathway initiated by BL-918.

Efficacy in Preclinical Models of Neurodegenerative Diseases

BL-918 has demonstrated significant therapeutic effects in various in vitro and in vivo models of Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS).

Parkinson's Disease (PD) Models

In models of PD, BL-918 has been shown to protect dopaminergic neurons and improve motor function by clearing toxic α-synuclein aggregates and damaged mitochondria.

Table 1: Summary of BL-918 Efficacy in PD Models

| Model Type | Model Name | Treatment | Key Findings | Reference |

| In Vitro | MPP+-treated SH-SY5Y cells | 0.5-50 μM BL-918 for 24 hours | Partially reversed MPP+-induced cell death by enhancing cell viability. | [1] |

| In Vivo | MPTP-induced mice | 20, 40, or 80 mg/kg/day BL-918 (oral gavage) | Attenuated the loss of dopamine and its metabolites; protected against motor dysfunction and the loss of dopaminergic neurons. | [1][2] |

| In Vivo | AAV-hα-Syn-overexpressing mice | 40 mg/kg BL-918 (oral gavage, every other day for 7 weeks) | Alleviated dopaminergic neuron damage, improved motor function in rotarod and open field tests, and increased levels of LC3II while decreasing SQSTM1/p62. | [3][4][5] |

Amyotrophic Lateral Sclerosis (ALS) Models

In ALS models, BL-918 has been shown to reduce the burden of toxic SOD1 aggregates, extend lifespan, and improve motor function.

Table 2: Summary of BL-918 Efficacy in ALS Models

| Model Type | Model Name | Treatment | Key Findings | Reference |

| In Vitro | hSOD G93A -NSC34 cells | 5, 10 μM BL-918 | Dose-dependently induced ULK1-dependent autophagy and eliminated toxic SOD1 aggregates. | [6][7] |

| In Vivo | SOD G93A mice | 40, 80 mg/kg BL-918 (b.i.d., i.g.) | Dose-dependently prolonged lifespan, improved motor function, and enhanced the clearance of SOD1 aggregates in the spinal cord and cerebral cortex. | [6][7][8] |

Detailed Experimental Protocols

In Vitro Autophagy Induction Assay

-

Cell Line: Human neuroblastoma SH-SY5Y cells or hSOD G93A -NSC34 cells.

-

Treatment: Cells are treated with varying concentrations of BL-918 (e.g., 5 μM, 10 μM) or vehicle control for specified time points (e.g., 6, 12, 24, 36 hours).

-

Analysis:

-

Western Blot: Cell lysates are analyzed for the expression levels of autophagy markers LC3-I, LC3-II, Beclin-1, and SQSTM1/p62. ULK1 phosphorylation status (p-ULK1 Ser317, Ser555, and Ser757) is also assessed.

-

Immunofluorescence: Cells are stained for LC3 to visualize the formation of LC3 puncta, indicative of autophagosome formation.

-

Transmission Electron Microscopy (TEM): Ultrastructural analysis is performed to directly observe the formation of autophagosomes.[6]

-

In Vivo MPTP-Induced Parkinson's Disease Mouse Model

-

Animals: C57BL/6 mice.

-

Induction: Mice are administered with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce parkinsonism.

-

Treatment: BL-918 (20, 40, or 80 mg/kg/day) is administered via oral gavage, starting 2 days before the first MPTP injection and continuing for 5 days after the last injection.[1]

-

Behavioral Analysis: Motor function is assessed using tests such as the rotarod test and open field test.

-

Histological and Biochemical Analysis:

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.

-

Western Blot: Brain tissue lysates are analyzed for levels of TH, LC3II, and SQSTM1/p62.[3]

-

HPLC: Levels of dopamine and its metabolites (DOPAC and HVA) in the striatum are measured.[1]

-

The workflow for the in vivo PD model is depicted below.

In Vivo SOD G93A Amyotrophic Lateral Sclerosis Mouse Model

-

Animals: Transgenic mice expressing the human SOD1 G93A mutation.

-

Treatment: BL-918 (40 or 80 mg/kg) is administered twice daily (b.i.d.) via intragastric gavage (i.g.).[6][7][8]

-

Analysis:

-

Lifespan: The survival of the mice is monitored daily.

-

Motor Function: Motor performance is assessed using tests such as the rotarod test and grip strength measurement.

-

Histological and Biochemical Analysis: Spinal cord and cerebral cortex tissues are collected to analyze the levels of SOD1 aggregates, LC3-II, and other autophagy markers by Western blot and immunohistochemistry.[6][7]

-

Advanced Mechanistic Insights: The PINK1/Parkin Pathway

Recent studies have revealed that BL-918's neuroprotective effects also involve the activation of the PINK1/Parkin signaling pathway, which is crucial for mitophagy, the selective degradation of damaged mitochondria.

-

In a subarachnoid hemorrhage (SAH) rat model, BL-918 treatment increased the expression of p-ULK1, PINK1, and Parkin, promoting mitophagy and reducing oxidative stress.[9]

-

The positive effects of BL-918 were reversed by a ULK1 inhibitor (SBI) and PINK1 siRNA, confirming the involvement of this pathway.[9]

-

BL-918 has been shown to induce PINK1 accumulation and Parkin translocation to the mitochondria, key steps in the initiation of mitophagy.[8][10]

This dual mechanism of activating general autophagy and specific mitophagy positions BL-918 as a promising therapeutic candidate for neurodegenerative diseases characterized by both protein aggregation and mitochondrial dysfunction.

The interplay between ULK1 activation and the PINK1/Parkin pathway is illustrated below.

Conclusion

BL-918 is a potent and specific ULK1 activator that has demonstrated significant neuroprotective effects in preclinical models of Parkinson's Disease and Amyotrophic Lateral Sclerosis. Its ability to induce cytoprotective autophagy and mitophagy, leading to the clearance of toxic protein aggregates and dysfunctional mitochondria, underscores its therapeutic potential. The detailed data and protocols presented in this guide provide a solid foundation for further research and development of BL-918 as a novel treatment for neurodegenerative diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. α-Synuclein disrupts microglial autophagy through STAT1-dependent suppression of Ulk1 transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BL-918 alleviates oxidative stress in rats after subarachnoid hemorrhage by promoting mitophagy through the ULK1/PINK1/Parkin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The ULK1 Activator BL-918: A Deep Dive into its Cytoprotective Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: BL-918 has emerged as a promising small molecule activator of Unc-51 like autophagy activating kinase 1 (ULK1), a critical initiator of the autophagy pathway. Research has demonstrated its potential cytoprotective effects in preclinical models of neurodegenerative diseases, primarily Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS). This technical guide provides a comprehensive overview of the core mechanisms, quantitative data from key preclinical studies, detailed experimental protocols, and the signaling pathways involved in the therapeutic action of BL-918. Notably, to date, there is no publicly available information on clinical trials involving BL-918.

Core Mechanism of Action

BL-918 exerts its cytoprotective effects primarily through the activation of ULK1, which in turn induces two crucial cellular processes: autophagy and mitophagy. Autophagy is a cellular recycling process that degrades and clears damaged organelles and aggregated proteins, while mitophagy is a specialized form of autophagy that specifically targets and removes dysfunctional mitochondria. In neurodegenerative diseases, the accumulation of protein aggregates and mitochondrial dysfunction are key pathological hallmarks. By enhancing these clearance pathways, BL-918 helps to restore cellular homeostasis and protect neurons from degeneration.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of BL-918.

Table 1: In Vitro Efficacy of BL-918

| Parameter | Value | Cell Model | Disease Model | Reference |

| EC50 (ULK1 activation) | 24.14 nM | - | - | [4] |

| KD (Binding affinity to ULK1) | 0.719 µM | - | - | [4] |

| Effective Concentration (Autophagy induction) | 5 - 10 µM | hSODG93A-NSC34 | ALS | [1][5] |

| Effective Concentration (Neuroprotection) | 0.5 - 50 µM | MPP+-treated SH-SY5Y | Parkinson's Disease | [4] |

Table 2: In Vivo Efficacy of BL-918

| Animal Model | Dosing Regimen | Key Findings | Disease Model | Reference |

| SODG93A Mice | 40, 80 mg/kg, b.i.d., i.g. | Dose-dependent lifespan prolongation and improved motor function. | ALS | [1][5] |

| MPTP-induced Mice | 20, 40, 80 mg/kg/day, p.o. | Attenuated loss of dopaminergic neurons and improved motor function. | Parkinson's Disease | [3][6] |

| Rats | 50 mg/kg, i.g. | BL-918 and its metabolites (M8 and M10) were detected in the brain and spinal cord. | Pharmacokinetics | [1][5] |

Signaling Pathways

BL-918's mechanism of action involves the modulation of key signaling pathways that regulate autophagy and mitophagy.

ULK1-Dependent Autophagy Pathway

BL-918 directly binds to and activates ULK1. This activation initiates a cascade of events leading to the formation of the autophagosome, a double-membraned vesicle that engulfs cellular debris for degradation. Activated ULK1 phosphorylates downstream targets, including Beclin-1 and ATG13, which are essential for the nucleation and elongation of the autophagosome.[1]

PINK1/Parkin-Mediated Mitophagy Pathway

In addition to general autophagy, BL-918 also promotes the clearance of damaged mitochondria through the PINK1/Parkin pathway. Upon mitochondrial depolarization (a sign of damage), PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin, an E3 ubiquitin ligase. Parkin then ubiquitinates mitochondrial proteins, marking the dysfunctional mitochondrion for recognition and engulfment by the autophagosome.[6][7]

References

- 1. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BL-918 activates PINK1/Parkin signaling pathway to ameliorate the progression of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for BL-918 in Mouse Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of BL-918, a potent UNC-51-like kinase 1 (ULK1) activator, in preclinical mouse models of Parkinson's disease (PD). BL-918 has demonstrated neuroprotective effects by inducing cytoprotective autophagy and activating the PINK1/Parkin signaling pathway, thereby promoting the clearance of toxic protein aggregates and damaged mitochondria. This document outlines detailed experimental protocols for two common PD mouse models, data presentation guidelines, and visual representations of the compound's mechanism of action and experimental workflows.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta and the accumulation of aggregated α-synuclein in Lewy bodies. Autophagy, a cellular degradation process, plays a crucial role in clearing misfolded proteins and damaged organelles, and its dysfunction is implicated in PD pathogenesis. BL-918 is a small molecule that activates ULK1, a key initiator of autophagy, and has been shown to activate the PINK1/Parkin pathway, which is critical for the removal of dysfunctional mitochondria (mitophagy).[1][2] Preclinical studies have demonstrated the therapeutic potential of BL-918 in mitigating PD-related pathology and motor deficits in mouse models.[2][3]

Mechanism of Action

BL-918 exerts its neuroprotective effects through a dual mechanism:

-

ULK1-Dependent Autophagy Induction: BL-918 directly activates ULK1, a serine/threonine kinase that initiates the formation of autophagosomes.[2] This process engulfs cytoplasmic components, including aggregated proteins like α-synuclein, and delivers them to lysosomes for degradation. Activation of ULK1 by BL-918 leads to increased phosphorylation of ULK1 at Ser317 and Ser555, a decrease in phosphorylation at the inhibitory Ser757 site, and subsequent upregulation of downstream autophagy markers such as LC3-II and Beclin-1.[4]

-

PINK1/Parkin-Mediated Mitophagy: BL-918 also activates the PINK1/Parkin signaling pathway, a primary mechanism for the clearance of damaged mitochondria.[1][5] This activation is associated with a decrease in mitochondrial membrane potential.[5] PINK1 accumulation on the outer mitochondrial membrane of damaged mitochondria recruits and activates Parkin, an E3 ubiquitin ligase, leading to the ubiquitination of mitochondrial outer membrane proteins and subsequent engulfment by autophagosomes for degradation.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of BL-918 in neuronal cells.

Experimental Protocols

This section details the protocols for using BL-918 in two widely used mouse models of Parkinson's disease: the MPTP-induced model and the α-synuclein overexpression model.

MPTP-Induced Mouse Model of Parkinson's Disease

This model is used to study the acute loss of dopaminergic neurons.

Materials:

-

BL-918 (MedChemExpress)[4]

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

-

C57BL/6 mice (8-12 months old, female)[5]

-

Vehicle for BL-918 (e.g., 0.5% carboxymethylcellulose sodium)

-

Saline

-

Oral gavage needles

-

Syringes and needles for intraperitoneal injection

Experimental Workflow:

Caption: Experimental workflow for the MPTP-induced PD mouse model.

Procedure:

-

Animal Acclimatization: House C57BL/6 mice under standard conditions for at least one week before the experiment.

-

BL-918 Administration: Prepare BL-918 in the appropriate vehicle. Administer BL-918 via oral gavage at doses of 20, 40, or 80 mg/kg/day.[4] Begin administration two days before the first MPTP injection and continue for five days after the last MPTP injection.[4]

-

MPTP Induction: Dissolve MPTP in saline. Administer MPTP at a dose of 25 mg/kg via intraperitoneal (i.p.) injection once daily for five consecutive days.[1]

-

Behavioral Assessment: Perform behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia.[1]

-

Tissue Collection and Analysis: Euthanize mice and collect brain tissue. Process the striatum and substantia nigra for neurochemical analysis (HPLC for dopamine and its metabolites), immunohistochemistry (tyrosine hydroxylase [TH] staining for dopaminergic neurons), and Western blotting (for autophagy and mitophagy markers).[1][3]

α-Synuclein Overexpression Mouse Model

This model recapitulates the progressive nature of α-synuclein pathology. One common method involves the use of adeno-associated viruses (AAV) to overexpress human α-synuclein (hα-Syn).[3]

Materials:

-

BL-918

-

AAV encoding human α-synuclein (AAV-hα-Syn)

-

Stereotaxic surgery setup

-

C57BL/6 mice

-

Vehicle for BL-918

-

Oral gavage needles

Procedure:

-

Stereotaxic Surgery: Anesthetize mice and perform stereotaxic injection of AAV-hα-Syn into the substantia nigra.

-

Post-Surgery Recovery and α-Synuclein Expression: Allow mice to recover for a period (e.g., 4 weeks) to allow for robust expression of hα-Syn and development of pathology.

-

BL-918 Administration: Administer BL-918 orally at the desired doses (e.g., 40 mg/kg) for a specified duration (e.g., 4 weeks).[3]

-

Behavioral Assessment: Conduct behavioral tests such as the open field test and rotarod test to evaluate motor function.[3]

-

Tissue Collection and Analysis: Collect brain tissue for immunohistochemical analysis of TH-positive neurons and α-synuclein aggregates, and Western blot analysis of autophagy markers (LC3-II, SQSTM1/p62) and TH levels.[3]

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: In Vitro Efficacy of BL-918

| Parameter | Value | Cell Line | Reference |

| EC₅₀ (ULK1 activation) | 24.14 nM | - | [4] |

| Binding Affinity (KD to ULK1) | 0.719 µM | - | [4] |

| Effective Concentration (Autophagy Induction) | 5 µM | Neuron-Like SH-SY5Y | [4] |

| Effective Concentration (Reversal of MPP⁺ toxicity) | 0.5-50 µM | Neuron-Like SH-SY5Y | [4] |

Table 2: In Vivo Efficacy of BL-918 in MPTP Mouse Model

| Parameter | Vehicle + Saline | Vehicle + MPTP | BL-918 (20 mg/kg) + MPTP | BL-918 (40 mg/kg) + MPTP | BL-918 (80 mg/kg) + MPTP | Reference |

| Rotarod Latency (s) | Baseline | Decreased | Increased vs. MPTP | Increased vs. MPTP | Increased vs. MPTP | [1][4] |

| Pole Test (Time to turn, s) | Baseline | Increased | Decreased vs. MPTP | Decreased vs. MPTP | Decreased vs. MPTP | [1] |

| Striatal Dopamine (DA) Levels | 100% | Significantly Reduced | Partially Restored | Significantly Restored | Significantly Restored | [4] |

| Striatal DOPAC Levels | 100% | Significantly Reduced | Partially Restored | Significantly Restored | Significantly Restored | [4] |

| Striatal HVA Levels | 100% | Significantly Reduced | Partially Restored | Significantly Restored | Significantly Restored | [4] |

| TH+ Neurons in SNpc (% of control) | 100% | Significantly Reduced | Partially Protected | Significantly Protected | Significantly Protected | [2][3] |

Table 3: In Vivo Efficacy of BL-918 in α-Synuclein Overexpression Mouse Model

| Parameter | Control | α-Synuclein | α-Synuclein + BL-918 (40 mg/kg) | Reference |

| Rotarod Latency (s) | Baseline | Decreased | Improved | [3] |

| Open Field (Total Distance) | Baseline | Decreased | Improved | [3] |

| TH+ Neurons in SNpc (% of control) | 100% | Reduced | Increased vs. α-Syn | [3] |

| Striatal TH Fiber Density (% of control) | 100% | Reduced | Increased vs. α-Syn | [3] |

| LC3-II/Actin Ratio (SN) | Baseline | - | Increased | [3] |

| SQSTM1/p62/Actin Ratio (SN) | Baseline | - | Decreased | [3] |

Conclusion

BL-918 represents a promising therapeutic candidate for Parkinson's disease by targeting fundamental cellular processes of autophagy and mitophagy. The protocols and data presented here provide a framework for researchers to effectively utilize BL-918 in preclinical mouse models to further investigate its neuroprotective mechanisms and therapeutic potential. Consistent and standardized experimental procedures are crucial for obtaining reproducible and reliable results in the evaluation of this and other novel therapeutic agents for PD.

References

- 1. BL-918 activates PINK1/Parkin signaling pathway to ameliorate the progression of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies with BL-918

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of BL-918, a potent and orally active activator of UNC-51-like kinase 1 (ULK1). BL-918 has demonstrated therapeutic potential in preclinical models of neurodegenerative diseases, including Parkinson's disease (PD) and amyotrophic lateral sclerosis (ALS), primarily through the induction of cytoprotective autophagy.[1][2][3][4]

Mechanism of Action

BL-918 functions as a small molecule activator of ULK1, a serine-threonine kinase that plays a crucial role in the initiation of autophagy.[4][5] It has an EC50 value of 24.14 nM.[1][6] By activating ULK1, BL-918 triggers the downstream signaling cascade involving the ULK1 complex, leading to the formation of autophagosomes and subsequent degradation of cellular waste, including toxic protein aggregates.[2][4] In the context of neurodegenerative diseases, BL-918 has been shown to activate the PINK1/Parkin signaling pathway, promoting mitophagy to clear damaged mitochondria.[7][8] This activation involves the phosphorylation of ULK1 at Ser317 and Ser555, and a reduction in phosphorylation at Ser757.[1][6]

Quantitative Data Summary

The following table summarizes the recommended dosages of BL-918 used in various in vivo studies. These dosages have been shown to be effective in animal models of neurodegenerative diseases.

| Animal Model | Disease Model | Dosage | Administration Route | Frequency | Observed Effects | Reference |

| Mice | MPTP-induced Parkinson's Disease | 20, 40, or 80 mg/kg | Oral gavage | Daily | Attenuated the loss of dopamine and its metabolites; Reduced motor dysfunction and increased the number of dopaminergic neurons.[1][6] | [1][6] |

| SOD1G93A Mice | Amyotrophic Lateral Sclerosis (ALS) | 40, 80 mg/kg | Intragastric (i.g.) | Twice daily (b.i.d.) | Prolonged lifespan, improved motor function, and enhanced clearance of SOD1 aggregates.[2][3][7] | [2][3][7] |

| Sprague-Dawley Rats | Subarachnoid Hemorrhage (SAH) | Not specified in search results | Intraperitoneal | Not specified in search results | Improved neurological function, reduced brain water content and blood-brain barrier permeability, and exhibited anti-oxidative stress and anti-apoptotic effects.[8] | [8] |

Experimental Protocols

Preparation of BL-918 for In Vivo Administration

For oral gavage, BL-918 can be formulated in a vehicle such as a solution of 0.5% carboxymethylcellulose sodium (CMC-Na). It is recommended to prepare the formulation fresh daily. To aid dissolution, sonication and/or gentle heating may be utilized. Ensure the final solution is homogenous before administration.

In Vivo Dosing Paradigm for a Parkinson's Disease Mouse Model

This protocol is based on studies using an MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced model of Parkinson's disease.[1]

-

Animals: Male C57BL/6 mice.

-

Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

-

Grouping:

-

Vehicle control group

-

MPTP-treated group (vehicle for BL-918)

-

MPTP + BL-918 (20 mg/kg)

-

MPTP + BL-918 (40 mg/kg)

-

MPTP + BL-918 (80 mg/kg)

-

-

Procedure:

-

Administer BL-918 or vehicle by oral gavage daily.

-

Two days after the initiation of BL-918 treatment, induce Parkinsonism by administering MPTP hydrochloride (e.g., 30 mg/kg, intraperitoneally) for five consecutive days.

-

Continue daily BL-918 administration for the duration of the MPTP treatment and for a specified period afterward (e.g., 5 days).[1]

-

Monitor animals for motor function using appropriate behavioral tests (e.g., rotarod, pole test).

-

At the end of the study, collect brain tissue for neurochemical (e.g., HPLC analysis of dopamine and its metabolites) and immunohistochemical (e.g., tyrosine hydroxylase staining) analysis.[1]

-

Visualizations

Signaling Pathway of BL-918

Caption: BL-918 activates ULK1, initiating autophagy and mitophagy pathways.

Experimental Workflow for In Vivo Dose-Response Study

Caption: Workflow for a typical in vivo dose-response study of BL-918.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. BL-918 alleviates oxidative stress in rats after subarachnoid hemorrhage by promoting mitophagy through the ULK1/PINK1/Parkin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

BL-918 solution preparation and stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

BL-918 is a potent and orally active small-molecule activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3][4] With an EC50 value of 24.14 nM, BL-918 facilitates cytoprotective autophagy, making it a valuable research tool for neurodegenerative diseases such as Parkinson's and Amyotrophic Lateral Sclerosis (ALS).[1][2][5][6] These application notes provide detailed protocols for the preparation and handling of BL-918 solutions, along with stability data and an overview of its mechanism of action.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C23H15F8N3OS | [1][7] |

| Molecular Weight | 533.44 g/mol | [1][2][7] |

| CAS Number | 2101517-69-3 | [1][2][7] |

| Appearance | White to off-white solid | [1] |

Solution Preparation and Stability

Proper preparation and storage of BL-918 solutions are critical for reproducible experimental outcomes. Below are the recommended solvents, storage conditions, and stability data.

Solubility Data

| Solvent | Concentration | Remarks |

| DMSO | ≥ 250 mg/mL (468.66 mM) | Use fresh, non-hygroscopic DMSO for best results.[1] |

| DMF | 30 mg/mL | - |

| Ethanol | 30 mg/mL | - |

Recommended Storage and Stability

| Form | Storage Temperature | Stability |

| Solid Powder | -20°C | ≥ 4 years |

| 4°C | 2 years[1] | |

| In Solvent (DMSO) | -80°C | 2 years[1] |

| -20°C | 1 year[1] |

Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[1][2]

Experimental Protocols

In Vitro Stock Solution Preparation (10 mM DMSO)

This protocol describes the preparation of a 10 mM stock solution of BL-918 in Dimethyl Sulfoxide (DMSO).

Materials:

-

BL-918 powder

-

Anhydrous/fresh DMSO

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Equilibrate the BL-918 vial to room temperature before opening.

-

Weigh out the desired amount of BL-918 powder using a calibrated analytical balance. For 1 mg of BL-918, 187.5 µL of DMSO will be required to make a 10 mM solution.

-

Add the appropriate volume of fresh DMSO to the BL-918 powder.

-

Vortex or sonicate the solution until the powder is completely dissolved.

-

Aliquot the stock solution into sterile, single-use tubes.

-

Store the aliquots at -20°C or -80°C as indicated in the stability table.

In Vivo Working Solution Preparation

For in vivo experiments, it is crucial to prepare fresh working solutions on the day of use.[1]

Protocol 1: Corn Oil Formulation (for oral gavage)

This formulation is suitable for oral administration in animal models.

Materials:

-

BL-918 DMSO stock solution (e.g., 20.8 mg/mL)

-

Corn oil

-

Sterile tubes

Procedure:

-

Prepare a stock solution of BL-918 in DMSO.

-

In a sterile tube, add 9 volumes of corn oil.

-